molecular formula C17H14F2N2O2 B7477452 N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide

N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide

Cat. No. B7477452
M. Wt: 316.30 g/mol
InChI Key: LIMOBNOQVTUEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide, commonly known as DIFA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DIFA is a small molecule that belongs to the class of indole-based compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of DIFA is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway. DIFA has also been shown to bind to the estrogen receptor, which may contribute to its anti-cancer properties.
Biochemical and physiological effects:
DIFA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune response. DIFA has also been shown to have anti-inflammatory properties and to inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIFA in lab experiments is its high potency and selectivity. DIFA has been shown to have a low toxicity profile, which makes it an attractive candidate for further development. However, one of the limitations of using DIFA in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for research on DIFA. One area of interest is the development of more efficient synthesis methods for DIFA and its analogs. Another area of interest is the investigation of DIFA's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanism of action of DIFA and its potential as a modulator of various signaling pathways.

Synthesis Methods

DIFA can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The most commonly used method involves the reaction of 4-(difluoromethoxy)phenylboronic acid with 3-indolylacetic acid in the presence of a palladium catalyst.

Scientific Research Applications

DIFA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, DIFA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, DIFA has been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In immunology, DIFA has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c18-17(19)23-13-7-5-12(6-8-13)21-16(22)9-11-10-20-15-4-2-1-3-14(11)15/h1-8,10,17,20H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMOBNOQVTUEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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